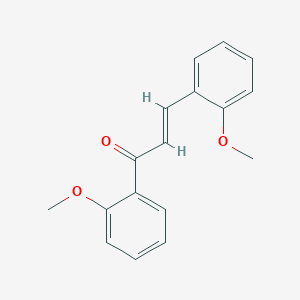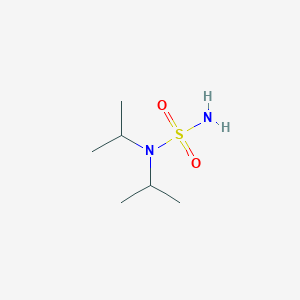
N,N-diisopropylsulfamide
説明
科学的研究の応用
Bioengineering and Tissue Engineering
Poly(N-isopropyl acrylamide) (pNIPAM), a closely related compound to N,N-diisopropylsulfamide, has been widely used in bioengineering applications. It's particularly useful for the nondestructive release of biological cells and proteins. pNIPAM substrates assist in various studies such as the extracellular matrix (ECM), cell sheet engineering, tissue transplantation, formation of tumor-like spheroids, and manipulation or deformation of individual cells. These applications have been explored in numerous studies, highlighting the versatility of pNIPAM in bioengineering fields (Cooperstein & Canavan, 2010).
Drug Delivery Systems
Poly(N-isopropyl acrylamide) is also a thermoresponsive polymer extensively investigated for drug delivery applications. The controlled polymerization of N-isopropyl acrylamide (NIPAM), which shares similarities with this compound, allows for the development of drug delivery systems with precise release characteristics. This involves choosing suitable chain transfer agents and initiating species for the polymerization process, which can yield controlled/living polymerizations with significant implications for drug delivery systems (Convertine et al., 2004).
Stimuli-Responsive Bioengineering Materials
The synthesis and application of various stimuli-responsive N-isopropylacrylamide copolymers are significant in modern macromolecular bioengineering and biotechnology. These materials find applications in cell and enzyme immobilization, controlled drug and gene delivery, bioconjugation, and protein dehydration processes. The unique properties and application areas of these bioengineering copolymers, including their reversible phase transitions and hydrogen bonding effects, make them valuable in numerous bioengineering applications (Rzaev et al., 2007).
Cytotoxicity Assessment in Tissue Engineering
In tissue engineering, the cytotoxicity of materials like poly(N-isopropyl acrylamide) is a critical factor. Studies have evaluated the biocompatibility of NIPAM monomer, pNIPAM, and pNIPAM-coated substrates. These assessments are crucial for understanding the potential of these materials in various biomedical applications, especially when using different mammalian cell types (Cooperstein & Canavan, 2013).
特性
IUPAC Name |
2-[propan-2-yl(sulfamoyl)amino]propane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O2S/c1-5(2)8(6(3)4)11(7,9)10/h5-6H,1-4H3,(H2,7,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZYZQPWDHQGHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[4-(Trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3078688.png)
![tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B3078693.png)
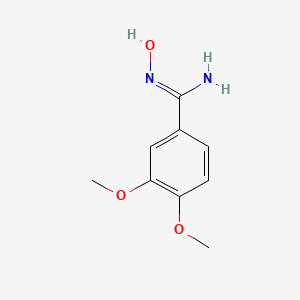
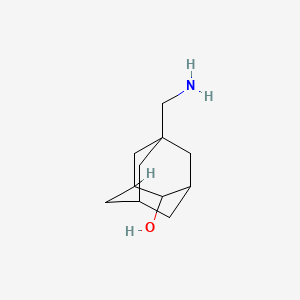
![1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B3078716.png)
![1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B3078726.png)
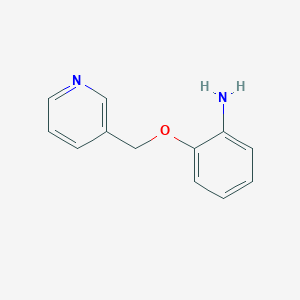
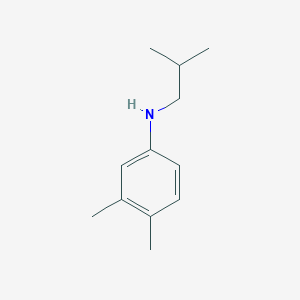


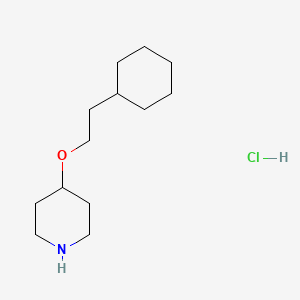
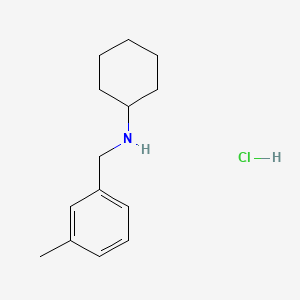
![2-methyl-4-[3-methyl-4-(3-methyl-N-(3-methylphenyl)anilino)phenyl]-N,N-bis(3-methylphenyl)aniline](/img/structure/B3078787.png)
